molecular formula C11H15NO3S B14832833 N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide

N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide

Cat. No.: B14832833
M. Wt: 241.31 g/mol
InChI Key: ORIAHYXUJWXMIW-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a methylphenyl ring, and a methanesulfonamide group. It is used in various scientific research applications due to its distinct chemical properties.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(2-cyclopropyloxy-5-methylphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-8-3-6-11(15-9-4-5-9)10(7-8)12-16(2,13)14/h3,6-7,9,12H,4-5H2,1-2H3

InChI Key

ORIAHYXUJWXMIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-cyclopropoxy-5-methylphenylamine and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-cyclopropoxy-5-methylphenylamine is dissolved in an appropriate solvent like dichloromethane. Methanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 5°C. The reaction mixture is stirred for several hours at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound with high purity.

Chemical Reactions Analysis

N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological behavior.

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